![molecular formula C18H22ClNO4 B14757761 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride is a chemical compound with the molecular formula C18H21NO4. It is known for its unique structure, which includes methoxy and trimethoxyphenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride involves several steps. One common method includes the reaction of 2-methoxyaniline with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride can be compared with similar compounds such as:
- Disodium (Z)-2-methoxy-5-(3,4,5-trimethoxystyryl)phenyl phosphate
- (Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid
- (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)phenol
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline hydrochloride lies in its specific arrangement of methoxy and trimethoxyphenyl groups, which confer distinct chemical and biological activities .
Properties
Molecular Formula |
C18H22ClNO4 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;/h5-11H,19H2,1-4H3;1H/b6-5+; |
InChI Key |
SCJGXQSJGQUCFA-IPZCTEOASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)N.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)

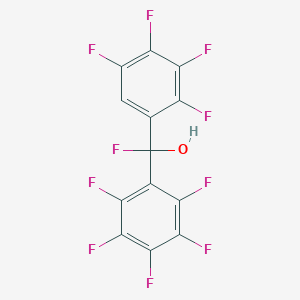
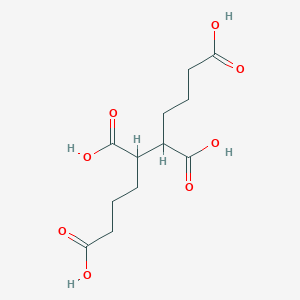

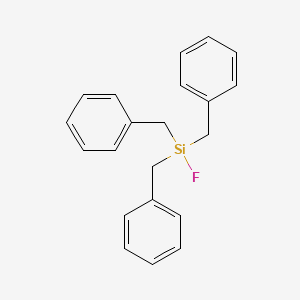
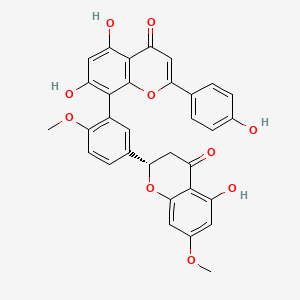
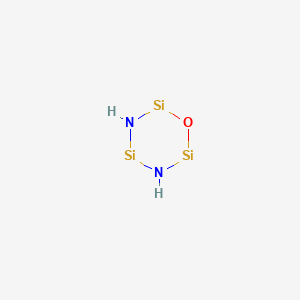
![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)
